4-Methyl-2-pentenoic Acid: A Versatile Michael Acceptor & Leucine Surrogate in Drug Design
4-Methyl-2-pentenoic Acid: A Versatile Michael Acceptor & Leucine Surrogate in Drug Design
The following technical guide details the chemical properties, synthesis, and applications of 4-Methyl-2-pentenoic acid (CAS 10321-71-8).
Executive Summary
4-Methyl-2-pentenoic acid (CAS 10321-71-8), often referred to as isopropylacrylic acid, is an
This guide provides a technical deep-dive for medicinal chemists, focusing on its synthesis via the Knoevenagel-Doebner condensation, its spectroscopic fingerprint, and its application as a pharmacophore in the synthesis of bioactive lactams and angiogenesis inhibitors (e.g., Luminacin D).
Chemical Profile & Physical Properties[1][2][3][4][5]
The compound exists predominantly as the (E)-isomer (trans), which is thermodynamically favored due to the steric bulk of the isopropyl group.
| Property | Data |
| CAS Number | 10321-71-8 |
| IUPAC Name | (2E)-4-methylpent-2-enoic acid |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 203–204 °C (at 760 mmHg); 116 °C (at 20 mmHg) |
| Density | 0.95–0.96 g/mL (at 25 °C) |
| Solubility | Soluble in ethanol, ether, organic solvents; Slightly soluble in water |
| pKa | ~4.5 (Estimated for |
| Flash Point | 87–90 °C |
Structural Analysis & Spectroscopy
Understanding the spectroscopic signature is critical for validating synthesis and purity. The large coupling constant (
Nuclear Magnetic Resonance (NMR) Fingerprint
Solvent: CDCl₃ | Frequency: 500 MHz[1]
-
δ 7.06 ppm (1H, dd, J = 15.7, 6.5 Hz): The
-proton (C3). The large coupling ( Hz) indicates trans geometry. The smaller coupling ( Hz) is with the isopropyl methine. -
δ 5.80 ppm (1H, d, J = 15.7 Hz): The
-proton (C2). Shifted upfield due to conjugation with the carbonyl. -
δ 2.50 ppm (1H, m): The methine proton of the isopropyl group (C4).[1]
-
δ 1.09 ppm (6H, d, J = 6.7 Hz): The two methyl groups of the isopropyl moiety.[1]
Mass Spectrometry (MS)
-
Molecular Ion: m/z 114 [M]+[2]
-
Base Peak: Often m/z 99 [M - CH₃]+ or fragmentation of the carboxyl group.
Synthesis Protocol: Knoevenagel-Doebner Condensation
The most robust laboratory-scale synthesis involves the condensation of isobutyraldehyde with malonic acid in the presence of pyridine (acting as both solvent and base) and a catalytic amount of piperidine. This method, known as the Doebner modification , promotes simultaneous condensation and decarboxylation.
Reagents
-
Isobutyraldehyde (2-Methylpropanal): 1.0 equiv.
-
Malonic Acid: 1.2 equiv.
-
Pyridine: Solvent volume (anhydrous).
-
Piperidine: Catalytic (0.1 equiv).
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve Malonic Acid (1.2 equiv) in Pyridine (approx. 2 mL per mmol of aldehyde).
-
Addition: Add Isobutyraldehyde (1.0 equiv) followed by catalytic Piperidine.
-
Reaction: Heat the mixture to 90–100 °C for 3–4 hours. Evolution of CO₂ gas indicates the decarboxylation step is proceeding.
-
Workup:
-
Cool the reaction mixture to
. -
Acidify carefully with concentrated HCl (dropwise) until pH < 2 (to protonate the carboxylate and convert pyridine to pyridinium salt).
-
Extract with Diethyl Ether (
).
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Distillation: Purify the crude oil via vacuum distillation (bp ~116 °C at 20 mmHg) to obtain the pure (E)-acid.
-
Mechanism & Pathway Visualization
Caption: The Doebner modification of the Knoevenagel condensation facilitates a one-pot synthesis of the target acid via sequential aldol condensation and decarboxylation.
Applications in Drug Development[7]
Leucine & Valine Mimicry
The isopropyl group at the
-
Peptidomimetics: When coupled to amines, the resulting amide introduces a conformationally restricted hydrophobic motif, useful for probing hydrophobic pockets in enzymes (e.g., proteases).
-
Biosynthetic Precursor: It acts as a starter unit in the biosynthesis of Ansalactam A and other polyketides, where the isopropyl branch is critical for biological recognition.
Michael Acceptor Reactivity
The
-
Covalent Inhibition: While less reactive than acrylamides, the steric bulk of the isopropyl group tunes the electrophilicity, potentially reducing off-target toxicity in covalent drug design.
-
Synthesis of
-Lactams: Reaction with amines followed by cyclization allows for the rapid construction of lactam cores, common in antibiotic and neurological drug scaffolds.
Case Study: Luminacin D Synthesis
Luminacin D is a potent angiogenesis inhibitor.[3] 4-Methyl-2-pentenoic acid is utilized as a core building block to establish the branched-chain fatty acid backbone. Its stereochemical integrity (E-isomer) is vital for the subsequent asymmetric allylation steps that define the molecule's activity.
Reactivity Logic Map
Caption: Strategic utility of 4-Methyl-2-pentenoic acid in generating diverse pharmacological scaffolds.
Safety & Handling (SDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
-
-
Precautionary Measures:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Inhalation: Use in a fume hood. The compound has a pungent, fatty-acid odor.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent oxidation or polymerization (though generally stable).
-
References
-
Chemical Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112103, 4-Methyl-2-pentenoic acid. Retrieved from [Link]
-
Synthesis (Knoevenagel-Doebner): Liston, E., et al. (2014). Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Biosynthetic Application: Wilson, M. C., et al. (2011). Structure and biosynthesis of the marine streptomycete ansamycin ansalactam A. Journal of Natural Products. Retrieved from [Link]
-
Drug Development (Angiogenesis): University of Southampton. (2012). Synthesis of Luminacin D and analogues. ePrints Soton. Retrieved from [Link]
-
Flavor & Fragrance Data: The Good Scents Company. (2024).[4][5][6] 4-methyl-2-pentenoic acid.[7][8][2][1][9][6][10][11][12][13][14][15] Retrieved from [Link]
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